molecular formula C26H29FN4O4 B2975961 N-(3-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 921463-63-0

N-(3-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B2975961
CAS No.: 921463-63-0
M. Wt: 480.54
InChI Key: SHPRYCADYMPQAL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl and methoxyphenyl groups, and the final acetamide formation. Common reagents used in these reactions include various halogenated compounds, methoxy-substituted benzene derivatives, and acylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Studied for its unique structural properties and reactivity.

    Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological effects, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents on the aromatic rings or variations in the acetamide group. Examples include:

  • N-(4-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Uniqueness

The uniqueness of N-(3-fluorophenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and pharmacological properties. Comparative studies with similar compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-34-23-8-6-21(7-9-23)30-12-10-29(11-13-30)16-22-15-24(32)25(35-2)17-31(22)18-26(33)28-20-5-3-4-19(27)14-20/h3-9,14-15,17H,10-13,16,18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPRYCADYMPQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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